molecular formula C14H14N2O4 B2976257 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 428503-14-4

1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2976257
CAS No.: 428503-14-4
M. Wt: 274.276
InChI Key: ONKJYQIDMGLGIG-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 428503-14-4) is a nitrophenyl pyrrole derivative with a molecular formula of C14H14N2O4 and a molecular weight of 274.27 g/mol . This compound is presented as a high-purity chemical building block exclusively for research applications in chemical synthesis and drug discovery. The structure incorporates a pyrrole ring, a privileged scaffold in medicinal chemistry known for its presence in numerous natural products and biologically active molecules . The specific substitution pattern on the molecule, featuring an electron-withdrawing nitro group and an electron-donating methoxy group on the phenyl ring, along a reactive aldehyde functionality on the pyrrole core, makes it a versatile intermediate for generating more complex chemical libraries. Pyrrole derivatives are extensively investigated for their wide range of pharmacological activities, including potential antibacterial, anti-inflammatory, and anticancer properties . The aldehyde group in particular serves as a key reactive site for further chemical transformations, such as condensation reactions to form Schiff bases or use in multi-component synthesis, enabling researchers to explore structure-activity relationships. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(20-3)7-14(13)16(18)19/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKJYQIDMGLGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)OC)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Pyrrole Formation: Cyclization to form the pyrrole ring.

    Formylation: Introduction of the carbaldehyde group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

    Condensation: Reactions with other aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, highlighting differences in substituents, molecular weights, and available

Compound Name Substituents on Aryl Ring Molecular Formula Molecular Weight Key Data
This compound 4-OCH₃, 2-NO₂ C₁₄H₁₃N₂O₄ ~273 (calculated) Discontinued commercial product; structural features suggest potential for nitro-group reactivity .
1-(4-Bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 426224-62-6) 4-Br, 3-Cl C₁₃H₁₁BrClNO 312.59 High molecular weight due to halogens; no specific safety data reported .
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 328028-87-1) 2,4-CH₃ C₁₅H₁₇NO 241.33 Commercially available (95% purity); used as an intermediate in organic synthesis .
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,6-Cl, 4-CF₃ C₁₄H₁₀Cl₂F₃NO 336.15 Contains strong electron-withdrawing groups (Cl, CF₃); GHS safety data available .
1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 428853-87-6) 4-C₄H₉ C₁₇H₂₁NO 255.36 Safety data sheet indicates 100% concentration; potential handling precautions .
1-(2,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 125126-73-0) 2,4-F C₁₃H₁₁F₂NO 235.23 Lower molecular weight; fluorinated analogs often studied for enhanced bioavailability .
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Cyclohexyl C₁₃H₁₉NO 205.30 Synthesized via literature methods; characterized by NMR for antitubercular research .

Biological Activity

1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a pyrrole ring, which is a key structural element in many biologically active molecules. The presence of the methoxy and nitro substituents on the phenyl group significantly influences its chemical reactivity and biological properties.

  • IUPAC Name: 1-(4-methoxy-2-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
  • Molecular Formula: C14H14N2O4
  • Molecular Weight: 274.27 g/mol
  • CAS Number: 428503-14-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Introduction of the nitro group to the aromatic ring.
  • Methoxylation : Substitution of a hydrogen atom with a methoxy group.
  • Pyrrole Formation : Cyclization to form the pyrrole ring.
  • Formylation : Introduction of the carbaldehyde group.

Optimizing these steps can enhance yield and purity, often employing catalysts and controlled reaction conditions .

Antimicrobial Properties

Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antibacterial and antifungal activities. For instance, pyrrole derivatives have been shown to be effective against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range . The specific biological activity of this compound has not been extensively documented; however, its structural similarities to other active pyrrole compounds suggest potential antimicrobial properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes or interact with cellular targets.
  • Cell Membrane Disruption : Similar compounds have been noted for their ability to disrupt bacterial cell membranes, leading to cell lysis.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, comparisons with similar compounds provide insights into structure-activity relationships (SAR).

CompoundKey FeaturesBiological Activity
1-(4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeLacks methoxy groupModerate antibacterial activity
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehydeLacks nitro groupReduced reactivity
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole-3-carbaldehydeLacks dimethyl groupsAltered steric properties

Q & A

What are the established synthetic routes for 1-(4-methoxy-2-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can regioselectivity challenges be addressed?

Basic Research Question
The compound is synthesized via Friedel-Crafts acylation or multicomponent reactions. A representative method involves:

Reagent preparation : Use methylmagnesium bromide in ether with 2,4-dimethylpyrrole under reflux.

Acylation : Add 4-nitrobenzoyl chloride to form the pyrrole backbone.

Purification : Column chromatography (ethyl acetate/hexane gradient) yields the product .
Regioselectivity : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions. Optimize temperature and solvent polarity to minimize byproducts.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question
Key Techniques :

MethodCritical ParametersExample Data (From Analogues)
NMR 1H^1H-NMR (DMSO-d6d_6): δ 11.40 (s, NH), 8.33 (d, aromatic) Assign substituent-specific shifts.
X-ray Diffraction Bond lengths: O1–C5 = 1.2080 Å; C3–H3 = 0.9300 Å Resolve nitro-group torsion angles.
IR Peaks at 1720 cm1^{-1} (C=O), 1348 cm1^{-1} (NO2_2) Confirm functional groups.

How do substituents (methoxy, nitro) influence the compound’s electronic properties and reactivity?

Advanced Research Question
Electronic Effects :

  • Nitro group : Strong electron-withdrawing effect reduces pyrrole ring electron density, directing electrophilic attacks to para positions.
  • Methoxy group : Electron-donating resonance stabilizes the adjacent nitro group, altering redox potentials .
    Reactivity : Nitro groups enhance susceptibility to nucleophilic aromatic substitution, while methoxy groups hinder oxidation. Computational studies (DFT) quantify these effects via HOMO-LUMO gaps .

How can crystallographic data resolve discrepancies in molecular conformation predictions?

Advanced Research Question
Case Study : Crystal structures of analogous compounds reveal:

  • Torsion angles : Nitro-phenyl groups exhibit deviations up to 15° from DFT-optimized geometries due to crystal packing forces .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., O···H contacts = 25.3% of surface area), explaining stability in specific polymorphs .
    Methodology : Compare experimental (X-ray) vs. computational (DFT) bond lengths and angles to refine force fields .

What pharmacological applications are hypothesized for this compound, and what experimental models validate these?

Advanced Research Question
Biological Relevance : Pyrrole derivatives exhibit antitumor and antimicrobial activity. For example:

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays.
  • Mechanistic Studies : Monitor enzyme inhibition (e.g., topoisomerase II) using gel electrophoresis .
    Limitations : Solubility in biological buffers may require derivatization (e.g., PEGylation) .

How can computational methods (e.g., DFT, Hirshfeld) predict and explain intermolecular interactions?

Advanced Research Question
DFT Applications :

  • Calculate electrostatic potential surfaces to identify reactive sites for hydrogen bonding.
  • Simulate UV-Vis spectra (λmax\lambda_{\text{max}}) for comparison with experimental data .
    Hirshfeld Analysis : Visualize O···H and C···O contacts contributing to crystal stability (e.g., 24.7% O···H interactions in nitrophenyl derivatives) .

What are the stability challenges during purification, and how are they mitigated?

Basic Research Question
Degradation Risks :

  • Light sensitivity : Nitro groups promote photodegradation. Use amber glassware and inert atmospheres.
  • Thermal instability : Purify via low-temperature column chromatography (4°C) .
    Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How do solvent polarity and temperature affect reaction yields in multicomponent syntheses?

Basic Research Question
Optimization Strategies :

ConditionEffect on YieldExample
Polar solvents Increase dipole interactions, enhancing nitro-group reactivity. DMF improves yield by 18% vs. THF .
High temperature Accelerates ring closure but risks side reactions. Optimal range: 60–80°C .

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